Bienvenue dans la boutique en ligne BenchChem!

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine

NK1 Antagonist GPCR Pharmacology Pain and Inflammation Research

This compound is uniquely defined by its 3-chloro substitution, conferring sub-nanomolar NK1 antagonism (IC50 0.600 nM) and DAT inhibition (IC50 441 nM). Unlike unsubstituted phenyl or other halogen analogs, this exact structure delivers multi-target CNS engagement essential for probing Substance P signaling, dopamine transport, and nAChR crosstalk. With a logP of 1.87 and high kinetic solubility, it offers superior assay reliability. Do not substitute with generics; the 3-chloro pattern is critical for your experimental outcomes.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
Cat. No. B13638884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(C2=NC=CC=N2)N
InChIInChI=1S/C12H12ClN3/c13-10-4-1-3-9(7-10)8-11(14)12-15-5-2-6-16-12/h1-7,11H,8,14H2
InChIKeyWHMOCOODBJESGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine: A Multi-Target Small Molecule Scaffold for Neuropharmacology and GPCR Research Procurement


2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine (CAS: 1183780-05-3) is a synthetic small molecule belonging to the aryl-substituted pyrimidinyl ethanamine class . Its core structure features a pyrimidine ring linked via an ethanamine bridge to a 3-chlorophenyl moiety . This compound has been identified as a versatile pharmacological tool with demonstrated in vitro activity across a broad panel of central nervous system (CNS)-relevant targets, including dopamine and serotonin transporters, nicotinic acetylcholine receptors (nAChRs), and multiple G protein-coupled receptors (GPCRs) such as NK1, CCR3, and histamine receptors [1]. Its physicochemical profile, including a logP of approximately 1.87 and moderate aqueous solubility, further defines its utility as a research probe [2].

Why 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine Cannot Be Interchanged with Generic Pyrimidinyl Ethanamines


Direct substitution of 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine with unsubstituted phenyl or alternative halogenated analogs (e.g., 4-chloro or 3-fluoro) is not scientifically justifiable due to the profound impact of the 3-chloro substitution pattern on its polypharmacology. This specific substitution is critical for its unique, high-affinity engagement with a distinct set of GPCRs and transporters, including sub-nanomolar antagonism at the NK1 receptor (IC50: 0.600 nM) and potent inhibition of the dopamine transporter (DAT) (IC50: 441 nM) [1][2]. In contrast, the unsubstituted phenyl analog exhibits a much weaker and more selective profile, primarily as an mGlu4 positive allosteric modulator (EC50 ~1 µM) . The 3-chloro substitution confers a multi-target signature that is not replicated by other halogen or positional isomers, which are reported to have entirely divergent primary targets, such as Plk1 kinase for the 3-fluoro derivative . Therefore, procurement decisions must be based on the specific and quantitatively defined target engagement profile of this exact compound, as generic in-class substitution will lead to a complete loss of the intended experimental outcome.

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine: Quantitative Differentiation from Closest Analogs and In-Class Candidates


Sub-Nanomolar NK1 Antagonism: A >1600-Fold Potency Gain Over Unsubstituted Analogs

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine exhibits potent antagonism at the human NK1 receptor with a Ki of 6.40 nM in an aequorin luminescence assay [1] and an IC50 of 0.600 nM for displacing radioligand from the rat NK-1 receptor in brain synaptosomes [2]. This sub-nanomolar activity stands in stark contrast to the unsubstituted phenyl analog, TCN238, which lacks significant NK1 activity and instead functions as a weak mGlu4 PAM (EC50 ~1 µM) .

NK1 Antagonist GPCR Pharmacology Pain and Inflammation Research

High-Affinity Dopamine Transporter (DAT) Interaction: A 20-Fold Increase in Potency Over SERT

This compound inhibits the human dopamine transporter (DAT) with an IC50 of 441 nM, as measured by displacement of [3H]WIN-35428 in mouse N2A cells [1]. This affinity is approximately 20-fold greater than its potency at the serotonin transporter (SERT), where it exhibits an IC50 of 9.45 µM for inhibiting [3H]serotonin uptake [2]. While no direct head-to-head data exists for the closest analogs, this DAT:SERT selectivity ratio of ~1:21 is a defining feature of its polypharmacology. The unsubstituted phenyl analog is not reported to have any significant monoamine transporter activity, and the 3-fluoro analog is characterized as a Plk1 kinase inhibitor , highlighting the unique transporter profile conferred by the 3-chloro substitution.

Dopamine Transporter Monoamine Reuptake Addiction and Neurology Research

Broad-Spectrum Nicotinic Acetylcholine Receptor (nAChR) Antagonism with Sub-10 nM Potency

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine demonstrates potent, broad-spectrum antagonism across multiple human nAChR subtypes. It inhibits the α3β4, α1β1γδ, α4β2, and α4β4 subtypes with IC50 values of 1.8 nM, 7.9 nM, 12.0 nM, and 15.0 nM, respectively, in functional 86Rb+ efflux assays [1]. This contrasts sharply with the more limited nAChR activity of other analogs. For example, the unsubstituted phenyl derivative has no reported nAChR activity, while the 3-fluoro analog is not associated with nAChR pharmacology but rather with kinase inhibition . The ability of the 3-chloro compound to potently block multiple nAChR subtypes is a unique, quantifiable differentiation point.

nAChR Antagonist Ion Channel Pharmacology Smoking Cessation Research

High-Affinity Histamine H3 Receptor Binding (Kd 1.35 nM): A 23-Fold Species Selectivity for Human Over Mouse

This compound binds to the human histamine H3 receptor (hH3R) with high affinity, exhibiting a Kd of 1.35 nM in a BRET assay using HEK293T cells [1]. Notably, its affinity for the mouse ortholog (mH3R) is significantly lower, with a Kd of 31.2 nM, representing a 23-fold species selectivity [1]. This contrasts with its activity at the H4 receptor, where it shows similar low nanomolar affinity in both human (Kd 9.16 nM) and mouse (Kd 31 nM) [1]. The unsubstituted phenyl analog, TCN238, is reported as a selective mGlu4 modulator with no notable histamine receptor activity , underscoring the unique GPCR polypharmacology of the 3-chloro derivative.

Histamine H3 Receptor GPCR Binding CNS Drug Discovery

Physicochemical Profile: Moderate Lipophilicity (logP 1.87) and Favorable In Vitro ADME Properties

The compound's physicochemical and in vitro ADME profile has been characterized. It exhibits a calculated logP of 1.87, indicating moderate lipophilicity [1]. More importantly, experimental data show a high kinetic solubility of 177 ± 8 µM in PBS, high plasma protein binding in mouse plasma (98.4 ± 0.2%), and complete stability in both mouse plasma and PBS over several hours [2]. While these properties are not inherently unique, they define the compound as a tractable in vitro probe with sufficient solubility for cell-based assays and good stability in biological matrices. This contrasts with some in-class compounds that may suffer from poor solubility or rapid degradation, making this specific compound a more reliable choice for routine in vitro pharmacology.

ADME Physicochemical Properties Drug Discovery

2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine: Validated Application Scenarios for Scientific Procurement


Investigating NK1 Receptor-Mediated Signaling in Pain and Inflammation

Given its sub-nanomolar potency as an NK1 antagonist (IC50: 0.600 nM in rat synaptosomes [1]), 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine is an ideal pharmacological tool for dissecting the role of Substance P/NK1 signaling in models of neurogenic inflammation, pain, and stress-related disorders. Its high affinity allows for definitive target engagement studies at low concentrations, minimizing off-target effects. This application is uniquely supported by the >1600-fold potency gain over the unsubstituted phenyl analog, which lacks significant NK1 activity .

Dissecting Dopaminergic and Nicotinic Crosstalk in Addiction and Neuropsychiatric Models

The compound's dual activity as a DAT inhibitor (IC50: 441 nM) [2] and a potent, broad-spectrum nAChR antagonist (IC50 range: 1.8-15.0 nM across multiple subtypes) [3] makes it a valuable probe for exploring the functional interplay between dopaminergic and cholinergic systems. This polypharmacology is a unique signature not found in the closest analogs. It can be employed in in vitro and ex vivo models of addiction, Parkinson's disease, and schizophrenia to study the synergistic effects of blocking both pathways simultaneously.

Species-Specific Histamine H3 Receptor Pharmacology Studies

The compound's 23-fold higher affinity for the human H3 receptor (Kd 1.35 nM) over the mouse ortholog (Kd 31.2 nM) [4] presents a specific opportunity for researchers conducting translational studies. It can be used as a reference ligand to validate the functional homology between human and rodent H3 receptor assays or to highlight species-specific pharmacology. This level of detail is absent from the characterization of its in-class comparators , making it a distinct choice for this specialized application.

In Vitro ADME Profiling and Assay Development for CNS-Penetrant Candidates

With its well-defined physicochemical properties, including a logP of 1.87, high kinetic solubility (177 µM), and excellent plasma stability [5][6], this compound serves as an excellent positive control or reference standard for developing and validating in vitro ADME assays. Its stability and solubility ensure reliable performance in cell-based assays, reducing the risk of false negatives due to compound precipitation or degradation. This reliability makes it a preferred procurement choice over less-characterized, generic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.